1,2-Dinitrobenzene

Catalog No.
S1539492
CAS No.
528-29-0
M.F
C6H4(NO2)2
C6H4N2O4
C6H4N2O4
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dinitrobenzene

CAS Number

528-29-0

Product Name

1,2-Dinitrobenzene

IUPAC Name

1,2-dinitrobenzene

Molecular Formula

C6H4(NO2)2
C6H4N2O4
C6H4N2O4

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H

InChI Key

IZUKQUVSCNEFMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

Solubility

0.05 % (NIOSH, 2016)
7.91e-04 M
Sol in alc, benzene, chloroform
1 g dissolves in 6600 ml cold water, 2700 ml boiling water
In water, 133 mg/l @ 25 °C
Solubility in water: very poor
Solubility in water: poor
0.05%

Synonyms

1,2-dinitrobenzene, o-dinitrobenzene, ortho-dinitrobenzene

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]

Detection and Determination of Pyridine Compounds

Evaluation of Intracellular Erythrocyte Glutathione (GSH) Depletion

Analysis of Explosives in Sea Water

Synthesis of Dyes

    Scientific Field: Organic Chemistry

    Application Summary: 1,2-Dinitrobenzene is used in the synthesis of dyes. The nitro groups can be reduced to amines, which can then react with other compounds to form various dyes.

    Methods of Application: The exact experimental procedures would depend on the specific dye being synthesized.

    Results or Outcomes: The specific results or outcomes would depend on the particular dye being synthesized.

Manufacture of Explosives

    Scientific Field: Industrial Chemistry

    Application Summary: 1,2-Dinitrobenzene is used in the manufacture of explosives. The nitro groups are highly reactive and can release a large amount of energy when detonated.

    Methods of Application: The exact experimental procedures would depend on the specific explosive being manufactured.

    Results or Outcomes: The specific results or outcomes would depend on the particular explosive being manufactured.

Evaluation of Intracellular Erythrocyte Glutathione (GSH) Depletion

1,2-Dinitrobenzene is an aromatic compound with the molecular formula C6H4(NO2)2C_6H_4(NO_2)_2. It is one of three isomers of dinitrobenzene, characterized by the presence of two nitro groups (-NO₂) attached to adjacent carbon atoms on a benzene ring. The compound typically appears as a white or colorless solid and is soluble in organic solvents such as ether and acetone, but poorly soluble in water. Its melting point is approximately 90 °C, and it has a boiling point of about 297 °C .

1,2-Dinitrobenzene is a hazardous compound and should be handled with care. Here are some key safety concerns:

  • Toxicity: It is toxic by inhalation, ingestion, and skin contact. Exposure can cause headaches, dizziness, nausea, and methemoglobinemia (a condition where the blood cannot carry enough oxygen).
  • Flammability: It is combustible and can ignite if exposed to heat or flame.
  • Reactivity: It can react violently with strong oxidizing agents.
, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines attack the aromatic ring, leading to the formation of substituted products .
  • Reduction Reactions: It can be reduced to form corresponding amines or other derivatives under specific conditions using reducing agents like lithium aluminum hydride or iron in acidic media .
  • Electrophilic Aromatic Substitution: The nitro groups can direct further substitutions on the benzene ring, influencing the reactivity and orientation of new substituents .

1,2-Dinitrobenzene exhibits notable biological activity, particularly in toxicological studies. It has been shown to be a potential mutagen and carcinogen. Exposure to this compound can lead to various health issues, including skin irritation and respiratory problems. Animal studies have indicated that it may affect liver function and hematological parameters .

Several methods exist for synthesizing 1,2-dinitrobenzene:

  • From 2-Nitroaniline: This is one of the most common methods, involving diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst .
  • Nitration of Benzene Derivatives: Direct nitration can be achieved using a mixture of concentrated nitric and sulfuric acids on benzene derivatives under controlled conditions
    4
    .
  • Reduction of Dinitro Compounds: Other dinitro compounds can be selectively reduced to yield 1,2-dinitrobenzene through various chemical processes.

1,2-Dinitrobenzene finds applications across several fields:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Analytical Chemistry: The compound is utilized in analytical chemistry for detecting and quantifying certain organic compounds due to its reactivity.
  • Research: It is used in research settings to study reaction mechanisms involving electrophilic aromatic substitution and nucleophilic attack .

Research on interaction studies involving 1,2-dinitrobenzene has revealed its reactivity with various nucleophiles. Notable findings include:

  • Reactions with Amines: Studies have shown that 1,2-dinitrobenzene reacts with primary amines to form substituted products like butylaminonitrobenzene .
  • Kinetic Studies: Kinetic investigations have provided insights into solvent effects on reaction rates and mechanisms when interacting with different nucleophiles .

Several compounds share structural similarities with 1,2-dinitrobenzene. Here are some notable examples:

Compound NameStructural FormulaKey Characteristics
1,3-DinitrobenzeneC6H4(NO2)2C_6H_4(NO_2)_2Nitro groups are positioned at the 1 and 3 positions.
1,4-DinitrobenzeneC6H4(NO2)2C_6H_4(NO_2)_2Nitro groups are positioned at the 1 and 4 positions.
NitrobenzeneC6H5NO2C_6H_5NO_2Contains only one nitro group; used as a solvent and reagent.
2-NitrotolueneC7H7NO2C_7H_7NO_2A methyl group replaces one hydrogen atom on benzene; used in dye production.

Uniqueness of 1,2-Dinitrobenzene

What sets 1,2-dinitrobenzene apart from its isomers is its specific reactivity profile due to the proximity of the nitro groups. This arrangement enhances its electrophilic character and influences its behavior in nucleophilic substitution reactions more than other dinitro compounds. The adjacent nitro groups also provide unique steric effects that can alter reaction pathways compared to its para- or meta-substituted counterparts.

Physical Description

One or more of the three isomeric (1,2- 1,3- and 1,4-) dinitrobenzenes, which are solids at room conditions, presumably in a non-aqueous solvent or carrier. Toxic by skin absorption. Exposure of the confined material to heat or shock may result in explosive decomposition. Produces toxic oxides of nitrogen during combustion.
Dinitrobenzene is a white or yellow crystalline solid or dissolved in a liquid carrier. It is insoluble in water. It is toxic by skin absorption and by inhalation (dust, etc.). It is combustible. Exposure of the confined material to fire or heat or shock may result in the spontaneous decomposition of the material with a resultant explosion. Produces toxic oxides of nitrogen during combustion.
O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999)
WHITE-TO-YELLOW CRYSTALS.
WHITE-TO-PALE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Pale-white or yellow crystalline solid.
Pale-white or yellow solid.

Color/Form

COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES
White to yellow monoclinic plates
White crystals
Pale white or yellow, crystalline solid.

XLogP3

1.7

Boiling Point

606 °F at 760 mm Hg (USCG, 1999)
318.0 °C
319 °C @ 773 mm Hg
319 °C
~300 °C
See individual isomers for properties
606°F

Flash Point

302 °F (USCG, 1999)
302 °F (150 °C) (Closed Cup)
150 °C c.c.
302°F

Vapor Density

5.79 (AIR= 1)
Relative vapor density (air = 1): 5.8

Density

1.31 at 68 °F (USCG, 1999)
1.3119 g/cu cm
1.6 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
1.57

LogP

1.69 (LogP)
log Kow = 1.69
1.69
1.46-1.58

Melting Point

244.4 °F (USCG, 1999)
118.5 °C
117 - 118.5 °C
118 °C
244°F

UNII

35XUO924Y0

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (97.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (97.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.55e-05 mmHg
4.55X10-5 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C:

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

25154-54-5
528-29-0

Wikipedia

O-dinitrobenzene

Use Classification

Fire Hazards -> Reactive - 4th degree

Methods of Manufacturing

Nitration of nitrobenzene with hot mixed acid. /Dinitrobenzene/

Analytic Laboratory Methods

Hazardous organic and inorganic cmpd, incl o-dinitrobenzene, in water were determined by gas chromatography and mass spectroscopy.
OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit = 40.0 ug/l.
OSW Method 8091. Nitroaromatics and Cyclic Ketones: Capillary Column Technique.

Storage Conditions

STORE ONLY IN PERMANENT MAGAZINE. THIS HIGH EXPLOSIVE SHOULD BE KEPT WELL AWAY FROM INITIATOR EXPLOSIVES; PROTECTED FROM PHYSICAL DAMAGE; SEPARATED FROM OXIDIZING MATERIALS, COMBUSTIBLES, & SOURCES OF HEAT.

Interactions

IN SUBACUTE POISONING, SYMPTOMS MAY BE PRECIPITATED BY SUNLIGHT OR BY INGESTION OF ALCOHOL. /DINITROBENZENE/

Dates

Modify: 2023-08-15

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